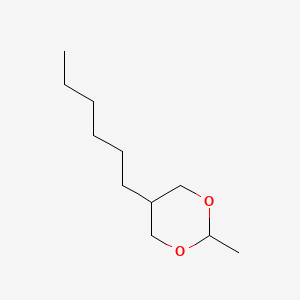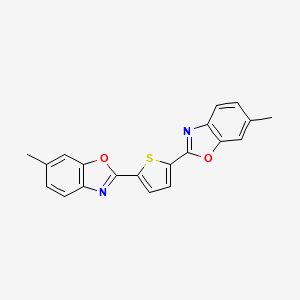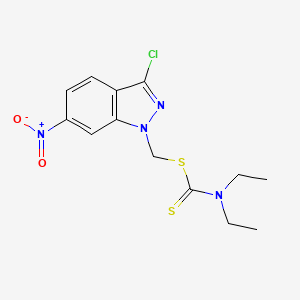
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate typically involves multiple steps. One common method includes the 1,3-dipolar cycloaddition reaction on dipolarophile compounds. This method allows for the efficient formation of the indazole ring system. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(II) acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the chloro group can result in various substituted derivatives.
Applications De Recherche Scientifique
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme trypanothione reductase in Leishmania parasites, leading to the disruption of the parasite’s redox balance and ultimately its death . The compound forms stable complexes with the enzyme, which prevents the enzyme from performing its normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-6-nitro-1H-indazole: Another indazole derivative with similar biological activities.
3-Chloro-6-nitro-1H-indazole: Shares the indazole core structure and exhibits similar chemical reactivity.
Uniqueness
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate is unique due to the presence of the diethylcarbamodithioate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form stable complexes with enzymes, making it a potent inhibitor in biological systems.
Propriétés
Numéro CAS |
24240-36-6 |
|---|---|
Formule moléculaire |
C13H15ClN4O2S2 |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
(3-chloro-6-nitroindazol-1-yl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H15ClN4O2S2/c1-3-16(4-2)13(21)22-8-17-11-7-9(18(19)20)5-6-10(11)12(14)15-17/h5-7H,3-4,8H2,1-2H3 |
Clé InChI |
UQOSBCRRFFGNTN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


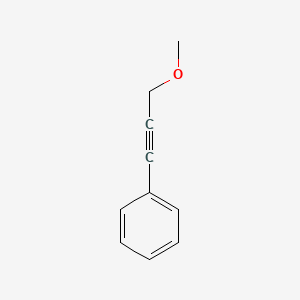
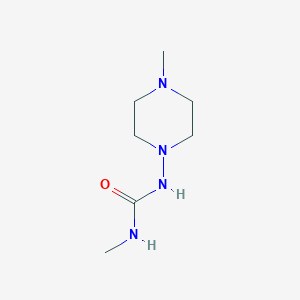


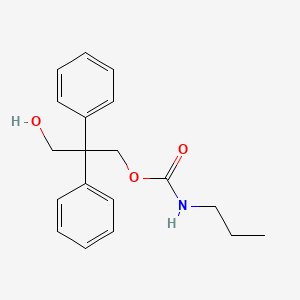

![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
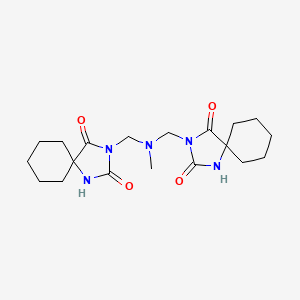
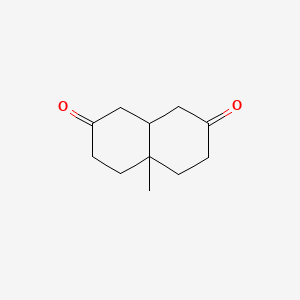
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)

![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
